3-(2-METHYLPHENYL)-2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylsulfanyl)-3-(2-methylphenyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclopentane)-4(3H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a quinazoline core, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(methylsulfanyl)-3-(2-methylphenyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclopentane)-4(3H)-one involves multiple steps and specific reaction conditions. One common method involves the cyclization of 2-alkynyl thioanisoles catalyzed by a gold (I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms .
Scientific Research Applications
2-(methylsulfanyl)-3-(2-methylphenyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclopentane)-4(3H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a pharmacophore for the development of new drugs, particularly in the treatment of cancer and infectious diseases . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and mechanisms of action.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The quinazoline core is known to interact with various biological targets, including kinases and other proteins involved in cell signaling pathways . This interaction can modulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(methylsulfanyl)-3-(2-methylphenyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclopentane)-4(3H)-one stands out due to its unique spiro structure and the presence of both methylsulfanyl and methylphenyl groups. Similar compounds include other quinazoline derivatives, such as 2-methoxyphenyl isocyanate and quinazoline compounds synthesized from the condensation of α-keto acid and 2-aminobenzylamine . These compounds also exhibit diverse biological activities but differ in their specific chemical properties and applications.
Properties
Molecular Formula |
C24H24N2OS |
---|---|
Molecular Weight |
388.5g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C24H24N2OS/c1-16-9-3-6-12-19(16)26-22(27)20-21(25-23(26)28-2)18-11-5-4-10-17(18)15-24(20)13-7-8-14-24/h3-6,9-12H,7-8,13-15H2,1-2H3 |
InChI Key |
IBHXRMRCYFSUIN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SC |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.